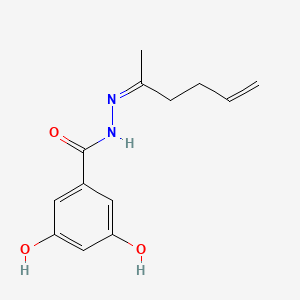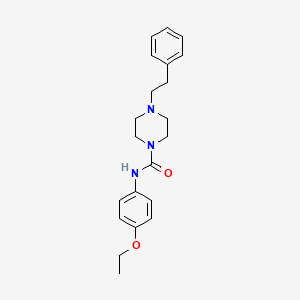
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that is involved in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
作用机制
As mentioned earlier, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which can have a range of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons in the brain. By increasing GABA levels, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid can help to reduce overexcitation and restore normal neuronal function.
Biochemical and Physiological Effects:
The effects of 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid on the brain and body are complex and multifaceted. Some of the key biochemical and physiological effects of 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid include:
- Increased GABA levels in the brain, which can help to reduce overexcitation and restore normal neuronal function.
- Improved cognitive function, such as memory and learning.
- Reduced anxiety-like behavior and symptoms of depression.
- Reduced drug cravings and withdrawal symptoms in addiction.
- Potential neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid has several advantages for use in laboratory experiments. For example, it is highly selective for GABA transaminase, meaning that it does not interact with other enzymes or neurotransmitters in the brain. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to its use. For example, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid has a relatively short half-life in the body, meaning that it may need to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to work with in certain contexts.
未来方向
There are many potential future directions for research on 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid. Some possible areas of investigation include:
- Further studies on its potential therapeutic applications in various neurological and psychiatric disorders.
- Investigating its mechanisms of action in more detail, including its effects on specific brain regions and neuronal pathways.
- Developing more efficient methods for synthesizing and administering 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid.
- Investigating its potential interactions with other neurotransmitters and enzymes in the brain.
- Exploring its potential as a tool for studying the role of GABA in brain function and dysfunction.
合成方法
The synthesis of 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid involves several steps, starting with the preparation of the cyclopropylacetic acid and 2-naphthol. These two compounds are then reacted together to form the corresponding ester, which is subsequently converted to the piperidinecarboxylic acid through a series of chemical reactions. The final product is obtained through purification and crystallization.
科学研究应用
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid can improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and bipolar disorder. It has also been investigated as a potential treatment for addiction, as increased GABA levels in the brain can help to reduce drug cravings and withdrawal symptoms.
属性
IUPAC Name |
1-(2-cyclopropylacetyl)-4-naphthalen-2-yloxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-19(13-15-5-6-15)22-11-9-21(10-12-22,20(24)25)26-18-8-7-16-3-1-2-4-17(16)14-18/h1-4,7-8,14-15H,5-6,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLAAQZZRQEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397051.png)

![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)
![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)

![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397079.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)


![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5397096.png)
![8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5397101.png)
![6-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5397122.png)